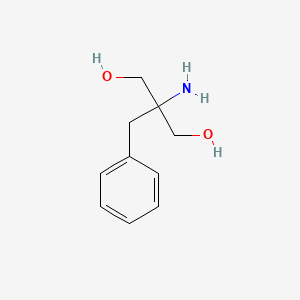

2-Amino-2-benzylpropane-1,3-diol

Description

Significance of the 2-Amino-1,3-propanediol (B45262) Scaffold in Organic Synthesis

The 2-amino-1,3-propanediol scaffold is a crucial and versatile platform in organic synthesis. rsc.org Its bifunctional nature, possessing both amino and hydroxyl groups, allows for a wide range of chemical transformations. chemicalbook.com This scaffold serves as a foundational element for constructing more complex molecules with significant biological and industrial relevance.

Key applications of the 2-amino-1,3-propanediol scaffold include:

Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the production of non-ionic X-ray contrast agents like Iopamidol. chemicalbook.com Furthermore, derivatives of this scaffold have been explored for the development of immunosuppressive agents and for the treatment of pain. nih.govgoogle.com One notable example is Fingolimod (FTY720), an immunosuppressant used in treating multiple sclerosis, which is a 2-substituted 2-aminopropane-1,3-diol derivative. google.com

Polymer Chemistry: The difunctionality of the 2-amino-1,3-propanediol moiety makes it a valuable monomer for creating functional cyclic carbonates, which are precursors to various polymers. rsc.org These polymers can have applications in coatings and resins, where the amino alcohol structure can improve solubility and stability. chemicalbook.com

Chiral Synthesis: The central carbon of the 2-amino-1,3-propanediol scaffold can be a stereocenter, making it a valuable chiral building block. The stereoselective synthesis of these scaffolds is of high importance for producing enantiomerically pure drugs and other bioactive molecules. beilstein-journals.orgnih.gov The stereochemistry at the C2 position significantly influences the biological activity of the resulting compounds. nih.gov

Stereochemical Considerations for 2-Amino-2-benzylpropane-1,3-diol and its Isomers

The structure of this compound contains a chiral center at the second carbon atom, where the amino group, benzyl (B1604629) group, and two hydroxymethyl groups are attached. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The spatial arrangement of the atoms, or stereochemistry, is a critical factor in the biological activity of many molecules. For derivatives of 2-amino-1,3-propanediol, the absolute configuration at the quaternary carbon has been shown to be essential for their immunosuppressive activity. nih.gov

The synthesis of specific stereoisomers of 2-amino-1,3-diol derivatives is a significant area of research. rsc.org Methods such as stereoselective aminohydroxylation and asymmetric aldol (B89426) reactions are employed to control the stereochemistry of the final product. beilstein-journals.orgnih.gov The ability to selectively synthesize a particular enantiomer or diastereomer is crucial for developing effective and specific therapeutic agents. rsc.org

For instance, in the synthesis of the natural product detoxinine, which contains a 2-amino-1,3-diol motif, controlling the stereochemistry is paramount to achieving the desired biological activity. rsc.org This highlights the importance of stereochemical considerations in the design and synthesis of compounds based on the 2-amino-1,3-propanediol scaffold, including this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

827572-14-5 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-amino-2-benzylpropane-1,3-diol |

InChI |

InChI=1S/C10H15NO2/c11-10(7-12,8-13)6-9-4-2-1-3-5-9/h1-5,12-13H,6-8,11H2 |

InChI Key |

NJMHJMHXDWNGGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)(CO)N |

Origin of Product |

United States |

Role of 2 Amino 2 Benzylpropane 1,3 Diol As a Chiral Building Block and Auxiliary

Applications in Asymmetric Synthesis

The utility of chiral auxiliaries is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer pharmaceuticals and other biologically active molecules. The effectiveness of a chiral auxiliary is determined by its ability to direct the formation of one diastereomer over another with high selectivity, its ease of attachment to the substrate, and the facility of its subsequent removal without racemization of the product.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction that establishes a new stereocenter. Chiral auxiliaries are frequently employed to control the stereochemical course of these reactions. In a typical approach, a prochiral substrate is covalently attached to the chiral auxiliary, forming a new entity. The steric and electronic properties of the auxiliary then create a chiral environment that biases the approach of the alkylating agent to one face of the enolate, leading to the preferential formation of one diastereomer.

While there is a wealth of information on the use of other chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, in asymmetric alkylation reactions, specific, documented examples detailing the use of 2-Amino-2-benzylpropane-1,3-diol for this purpose are not readily found in the reviewed scientific literature. Theoretically, this diol could be converted into a chiral auxiliary, for instance, by forming a cyclic carbamate or an oxazolidine (B1195125) derivative. This derivative could then be acylated and subsequently deprotonated to form a chiral enolate. The benzyl (B1604629) group of the auxiliary would be expected to effectively shield one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite face, thus inducing diastereoselectivity. The efficiency of such a process would need to be experimentally determined, and data regarding the diastereomeric ratios and yields would be necessary to validate its practical utility.

Use in the Preparation of Chiral Oxazolines

Chiral oxazolines are a significant class of heterocyclic compounds that are widely used as ligands in asymmetric catalysis and as chiral building blocks in organic synthesis. rsc.orgresearchgate.net They are commonly synthesized from the condensation of a chiral β-amino alcohol with a carboxylic acid or its derivative. researchgate.net

Given its structure as a substituted amino alcohol, this compound is a potential precursor for the synthesis of chiral oxazolines. The reaction would likely involve the cyclization of the amino alcohol with a suitable carboxylic acid, nitrile, or other related starting material. The resulting oxazoline (B21484) would bear a benzyl and a hydroxymethyl group at the 4-position of the ring. The presence of the remaining hydroxymethyl group could offer a handle for further functionalization or for the creation of bidentate or tridentate ligands.

General methods for the synthesis of chiral oxazolines from β-amino alcohols are well-established and include microwave-assisted protocols that are considered green and efficient. rsc.org However, specific research articles detailing the synthesis and characterization of chiral oxazolines derived directly from this compound are not prominently featured in the available literature.

Auxiliary Removal Strategies in Asymmetric Synthesis

A critical step in the use of a chiral auxiliary is its removal from the product molecule once the desired stereochemistry has been established. The cleavage conditions must be mild enough to avoid racemization or decomposition of the target compound. Common methods for the removal of amino alcohol-based auxiliaries include hydrolysis (acidic or basic), reduction, or oxidative cleavage, depending on the nature of the linkage between the auxiliary and the substrate.

For an auxiliary derived from this compound, the specific cleavage strategy would depend on how it is attached to the substrate. If it forms an amide linkage (as in the case of its use in asymmetric alkylation), hydrolysis with an acid or base would be a standard approach. For instance, saponification with a hydroxide source or acid-catalyzed hydrolysis could be employed. Reductive cleavage, for example with lithium aluminum hydride, could also be a possibility, which would yield a chiral alcohol. The choice of the cleavage method would be crucial for the successful application of this compound as a practical chiral auxiliary, and its development would require experimental investigation to identify conditions that provide the desired product in high yield and without loss of enantiomeric purity.

Development of Chiral Ligands and Organocatalysts

Beyond their role as stoichiometric chiral auxiliaries, chiral molecules like this compound can be used to synthesize chiral ligands for asymmetric catalysis or can act as organocatalysts themselves. This catalytic approach is often more desirable as only a small amount of the chiral substance is needed to generate a large quantity of the chiral product.

Design and Synthesis of Ligands for Asymmetric Catalysis

Chiral ligands play a pivotal role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction. nih.gov The structural features of this compound, with its amino and two hydroxyl groups, make it an attractive candidate for the synthesis of multidentate chiral ligands.

These functional groups can be modified to introduce other coordinating atoms, such as phosphorus or sulfur, to create a wider range of ligand types. For example, the hydroxyl groups could be converted to phosphinites or phosphites, and the amino group could be part of a larger ligand framework. The resulting ligands could then be complexed with various transition metals, such as rhodium, iridium, palladium, or copper, to generate catalysts for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The design of such ligands would aim to create a well-defined chiral pocket around the metal center to maximize enantioselectivity. However, the synthesis and catalytic application of ligands specifically derived from this compound are not extensively reported in the scientific literature.

Chiral Inducers in Enantioselective Transformations

Chiral amino alcohols and their derivatives can also function as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. This field of catalysis has grown rapidly and offers a more sustainable alternative to metal-based catalysts in some cases.

This compound itself, or a derivative, could potentially act as a chiral inducer in various enantioselective transformations. For example, it could be used in aldol (B89426) reactions, Michael additions, or reductions. In such reactions, the chiral inducer can activate the substrates through the formation of transient species, such as iminium ions or enamines, and control the stereochemistry of the product through non-covalent interactions, such as hydrogen bonding. The bifunctional nature of the molecule (containing both an amino and hydroxyl groups) could allow for a cooperative catalytic effect. While the development of chiral diols and amino alcohols as organocatalysts is an active area of research, specific studies focusing on this compound as a chiral inducer are not widely available. nih.gov

Derivatization and Functionalization of the 2 Amino 2 Benzylpropane 1,3 Diol Scaffold

Chemoselective Functionalization of Amino and Hydroxyl Groups

The presence of both nucleophilic amino and hydroxyl groups necessitates controlled reaction conditions to achieve selective functionalization. The slightly higher basicity and nucleophilicity of the amino group compared to the hydroxyl groups often allows for its preferential reaction, but protecting group strategies are crucial for achieving high selectivity, especially when targeting the hydroxyls.

To selectively functionalize the hydroxyl groups, the more reactive amino group is typically protected first. The choice of protecting group is critical, as it must be stable under the conditions required for subsequent reactions and easily removable without affecting the newly introduced functionalities.

Boc-Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. The reaction of 2-amino-2-benzylpropane-1,3-diol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, typically in the presence of a base like triethylamine (B128534) or in a solvent system like dioxane/water, yields the N-Boc protected aminodiol. This strategy effectively masks the nucleophilicity of the amino group, allowing for subsequent reactions at the hydroxyl positions.

Alloc-Protection: The allyloxycarbonyl (Alloc) group serves as an alternative amine-protecting group. It is introduced using allyl chloroformate. A key advantage of the Alloc group is its orthogonality to the Boc group; it can be selectively removed under neutral conditions using a palladium(0) catalyst, leaving Boc and other acid- or base-labile groups intact. This orthogonality is highly valuable in multi-step synthetic sequences.

| Protecting Group | Reagent | Typical Conditions | Purpose |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NEt₃), Solvent (e.g., THF, Dioxane/H₂O) | Protects the amino group to allow for selective reaction at the hydroxyls. |

| Alloc | Allyl chloroformate | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | Provides an orthogonal protection strategy to Boc, removable under neutral conditions. |

Acylation reactions, including acetylation, are fundamental transformations for modifying the amino and hydroxyl groups. The selectivity of acylation can often be controlled by the choice of reagents and reaction conditions. Under carefully controlled conditions, such as using one equivalent of an acylating agent at low temperatures, it is possible to selectively acylate the more nucleophilic amino group. However, exhaustive acylation using a surplus of the reagent (e.g., acetic anhydride (B1165640) or acetyl chloride) in the presence of a base will lead to the formation of the tri-acylated product, where both hydroxyl groups and the amino group are modified.

The primary amino group of this compound is readily transformed into amides and secondary or tertiary amines through amidation and alkylation reactions, respectively.

Amidation: Standard peptide coupling conditions can be employed to form an amide bond. Reacting the aminodiol with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields the corresponding N-acyl derivative. This reaction is typically chemoselective for the amino group.

Alkylation: N-alkylation can be achieved through reductive amination, where the aminodiol is first treated with an aldehyde or ketone to form a transient imine/enamine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Direct alkylation with alkyl halides can also be performed but often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Cyclization Reactions to Form Heterocyclic Derivatives

The 1,3-relationship of the amino and hydroxyl groups in the this compound scaffold makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings.

The two hydroxyl groups can be cyclized to form a six-membered cyclic carbonate. This transformation is typically achieved by reacting the N-protected aminodiol with a phosgene (B1210022) equivalent, such as triphosgene (B27547), diethyl carbonate, or by transesterification. For instance, the Boc-protected aminodiol can be treated with triphosgene in the presence of a non-nucleophilic base like pyridine (B92270) to yield the corresponding cyclic carbonate. These functional cyclic carbonate monomers are valuable in polymer chemistry, as they can undergo ring-opening polymerization to produce functional polycarbonates with pendant protected amino groups.

The combination of an amino and a hydroxyl group allows for the formation of oxazolidine (B1195125) or oxazoline (B21484) rings. For example, condensation of this compound with an aldehyde or ketone can lead to the formation of an oxazolidine ring. This reaction involves the formation of an imine followed by intramolecular cyclization of one of the hydroxyl groups onto the iminium carbon. These heterocyclic intermediates can be valuable in asymmetric synthesis or as protected forms of the aminodiol itself.

| Reaction Type | Reagents | Resulting Heterocycle | Key Feature |

| Cyclic Carbonate Formation | Triphosgene, Pyridine (on N-protected diol) | Six-membered cyclic carbonate | Creates a polymerizable monomer for functional polycarbonates. |

| Oxazolidine Formation | Aldehyde or Ketone | Five-membered oxazolidine ring | Formed via condensation, useful as an intermediate or protecting structure. |

Introduction of Additional Functional Groups

The derivatization of the this compound scaffold can be further expanded by the introduction of additional functional groups through various chemical transformations. Halogenation and oxidation reactions are key strategies to modify the core structure, enabling the synthesis of a diverse range of analogues with potentially altered chemical and physical properties. These modifications can be directed at the aromatic ring, the aliphatic backbone, or the hydroxyl groups, depending on the chosen reagents and reaction conditions.

Halogenation Reactions

Halogenation of this compound can be achieved at either the aromatic benzyl (B1604629) ring or the propanediol (B1597323) backbone. The site of halogenation is highly dependent on the reaction conditions and the nature of the halogenating agent.

Aromatic Halogenation: The benzyl group of the scaffold can undergo electrophilic aromatic substitution to introduce halogen atoms onto the phenyl ring. This typically requires the use of a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. The directing effects of the alkyl substituent on the benzene (B151609) ring would favor the substitution at the ortho and para positions. Given the presence of the amino and hydroxyl groups, which can be sensitive to strong Lewis acids, protection of these functional groups may be necessary to achieve selective aromatic halogenation and prevent side reactions.

Aliphatic Halogenation: Direct halogenation of the propanediol backbone is also a feasible transformation. For instance, the synthesis of 2-amino-2-bromo-propane-1,3-diol has been reported starting from 2-bromo-2-nitro-propane-1,3-diol (bronopol). nveo.org The reduction of the nitro group to an amine in the presence of the bromo substituent demonstrates that a halogen can be stably incorporated at the C2 position of the aminopropanediol structure. nveo.org This suggests that similar strategies could be adapted for the this compound scaffold, potentially involving radical halogenation or nucleophilic substitution pathways on a suitably functionalized precursor.

Table 1: Potential Halogenation Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Aromatic Bromination | Br₂, FeBr₃ | ortho-Bromo and para-bromo-2-amino-2-benzylpropane-1,3-diol derivatives |

| Aromatic Chlorination | Cl₂, AlCl₃ | ortho-Chloro and para-chloro-2-amino-2-benzylpropane-1,3-diol derivatives |

| Aliphatic Bromination | N-Bromosuccinimide (NBS), light/heat | 2-Amino-2-(bromomethyl)propane-1,3-diol derivatives (via a suitable precursor) |

Oxidation Reactions

The oxidation of this compound offers a route to introduce carbonyl functionalities, which can serve as handles for further synthetic transformations. The primary diol and the benzylic position are the main sites susceptible to oxidation. The selectivity of these reactions is crucial and can be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation of the Diol Functionality: The two primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids.

Selective Oxidation to Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to carboxylic acids. A notable method involves the use of a catalytic system of copper(I) iodide (CuI), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and a diamine ligand under an oxygen atmosphere. This system has been shown to be effective for the aerobic oxidation of a variety of benzyl and aminobenzyl alcohols to their corresponding aldehydes in high yields and with excellent chemoselectivity. nih.gov Another approach for the selective oxidation of alcohols in the presence of amines involves the use of an oxoammonium salt at a low pH, which protonates the amine and renders it less susceptible to oxidation. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize primary alcohols to carboxylic acids. However, these harsh conditions may also lead to the oxidation of the benzylic position and potential degradation of the molecule. A two-step oxidation, where a mild oxidation to the dialdehyde (B1249045) is followed by a selective oxidation to the dicarboxylic acid, could be a more controlled approach. The oxidation of polyfunctional threo-(1S,2S)-2-amino-1,3-propanediol derivatives with a resin-supported bromine has been shown to yield different products, such as a chiral oxazoline or a C3-O acylated product, depending on the substitution at the nitrogen atom, highlighting the influence of neighboring groups on the reaction outcome. researchgate.net

Oxidation of the Benzylic Position: The benzylic carbon of the this compound is susceptible to oxidation, which would lead to the formation of a ketone. Strong oxidizing agents like potassium permanganate or chromic acid under vigorous conditions can cleave the benzylic C-C bond, leading to a benzoic acid derivative. masterorganicchemistry.com More selective methods for the oxidation of benzylic alcohols to the corresponding carbonyl compounds without cleaving the C-C bond have been developed. For example, benzeneseleninic anhydride in the presence of tert-butyl hydroperoxide has been used for the selective oxidation of alcohols at the benzylic position. sigmaaldrich.com

Table 2: Potential Oxidation Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Selective Diol Oxidation to Dialdehyde | CuI/TEMPO/diamine, O₂ | 2-Amino-2-benzyl-1,3-dioxopropane |

| Diol Oxidation to Dicarboxylic Acid | KMnO₄, heat | 2-Amino-2-benzyl-1,3-propanedioic acid |

| Selective Benzylic Oxidation | Benzeneseleninic anhydride, t-BuOOH | 2-Amino-2-(benzoyl)propane-1,3-diol |

Computational and Theoretical Investigations of 2 Amino 2 Benzylpropane 1,3 Diol

Molecular Modeling Studies of Conformational Preferences

Molecular modeling studies of 2-amino-2-benzylpropane-1,3-diol focus on understanding the molecule's three-dimensional structure and the relative energies of its different conformations. The presence of multiple rotatable bonds—specifically around the C2-C(benzyl) and C-O bonds—gives rise to a complex potential energy surface.

Computational approaches, such as molecular mechanics and density functional theory (DFT), are employed to explore the conformational space of the molecule. These studies have revealed that the conformational preferences of this compound are primarily governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding. The bulky benzyl (B1604629) group significantly influences the rotational freedom of the molecule, leading to a set of preferred low-energy conformations where steric clashes are minimized.

Below is a table summarizing key computed properties for the closely related analog, 2-amino-2-phenylpropane-1,3-diol, which provides a basis for understanding the properties of the benzyl derivative. nih.gov

| Property | Value |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.20 g/mol |

| XLogP3-AA | -0.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Tautomer Count | 1 |

| Exact Mass | 167.094628657 Da |

| Monoisotopic Mass | 167.094628657 Da |

| Topological Polar Surface Area | 66.5 Ų |

| Heavy Atom Count | 12 |

| Complexity | 128 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using density functional theory (DFT), have been instrumental in characterizing the electronic structure of this compound. nih.gov These studies provide valuable information about the distribution of electrons within the molecule, which in turn dictates its reactivity.

The analysis of frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a key component of these investigations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich amino group and the phenyl ring of the benzyl substituent. The LUMO, on the other hand, is often distributed over the aromatic ring. This distribution of frontier orbitals suggests that the amino group is the primary site for electrophilic attack, while the benzyl group can participate in π-stacking and other non-covalent interactions.

Molecular electrostatic potential (MEP) maps generated from these calculations provide a visual representation of the charge distribution. In these maps, regions of negative potential, typically around the oxygen and nitrogen atoms, indicate areas that are susceptible to electrophilic attack. Conversely, regions of positive potential highlight areas prone to nucleophilic attack.

Theoretical Studies on Intramolecular Interactions and Stability

The primary intramolecular interactions at play are hydrogen bonds. The amino group can act as a hydrogen bond donor to the oxygen atoms of the hydroxyl groups, and the hydroxyl groups can donate hydrogen atoms to the nitrogen of the amino group or the oxygen of the other hydroxyl group. These interactions lead to the formation of five- or six-membered pseudo-rings, which significantly stabilize the molecule.

The stability of different conformers can be quantified through computational methods, which calculate the relative energies of various optimized geometries. These studies have shown that the most stable conformers are those that maximize the number of intramolecular hydrogen bonds while minimizing steric clashes involving the benzyl group.

Computational Support for Mechanistic Elucidation in Catalytic Processes

The structural and electronic features of this compound make it a promising candidate as a ligand in asymmetric catalysis. Computational studies have played a crucial role in elucidating the mechanisms of catalytic processes involving this and related amino diol compounds.

By modeling the interaction of the this compound ligand with a metal center and the reactants, researchers can gain insights into the catalytic cycle. These models can help to identify the active catalytic species, the transition states of the key reaction steps, and the factors that control the stereoselectivity of the reaction.

For example, in a metal-catalyzed reaction, the amino and hydroxyl groups of the ligand can coordinate to the metal center, creating a chiral environment that can direct the approach of the substrate. Computational studies can be used to predict the preferred binding mode of the ligand and to understand how this influences the stereochemical outcome of the reaction. These theoretical insights are invaluable for the rational design of more efficient and selective catalysts.

Binding Studies with Biological Macromolecules (e.g., Enzyme Active Sites)

The potential for this compound and its derivatives to interact with biological macromolecules has been explored through computational binding studies, often in the context of drug design and discovery. nih.gov The unique combination of a chiral center, hydrogen-bonding groups, and a hydrophobic aromatic ring allows for a variety of interactions with enzyme active sites and other biological targets.

Molecular docking is a computational technique that is widely used to predict the binding mode and affinity of a small molecule to a protein. In these studies, the this compound molecule is computationally "docked" into the active site of a target protein, and the resulting binding poses are scored based on their energetic favorability.

These studies have shown that the amino and hydroxyl groups of the molecule can form key hydrogen bonds with amino acid residues in the active site. The benzyl group can engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The stereochemistry of the chiral center is often found to be a critical determinant of the binding affinity and specificity.

A notable example of a structurally related compound is FTY720 (Fingolimod), a sphingosine-1-phosphate receptor modulator. google.com Computational studies of FTY720 and other 2-amino-1,3-propanediol (B45262) derivatives have provided valuable insights into their mechanism of action and have guided the development of new immunomodulatory agents.

Advanced Methodologies and Future Research Directions

Development of Sustainable and Atom-Economical Synthesis Strategies

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For 2-amino-2-benzylpropane-1,3-diol and related aminodiols, this involves moving away from traditional multi-step procedures that often involve hazardous reagents and generate significant waste.

One promising approach is the use of chemo-enzymatic methods. These strategies combine the selectivity of enzymes with the efficiency of chemical reactions. For instance, the synthesis of β-amino acids can be achieved from intermediates like 2-benzylpropane-1,3-diol through acetylation and subsequent chemoenzymatic steps. biosynth.com A molecular modeling study has provided insights into the binding of 2-benzylpropane-1,3-diol to porcine pancreatic lipase (B570770), which can aid in the design of more efficient enzymatic processes. biosynth.com

Another avenue is the development of one-pot, multi-component reactions. A three-component strategy for the stereoselective enzymatic synthesis of amino-diols has been developed using prochiral aldehydes, hydroxy ketones, and amines. nih.gov This method, which utilizes enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA) and imine reductases (IREDs), allows for the creation of complex molecules with high stereoselectivity in a single sequence without the need for isolating intermediates. nih.gov

Furthermore, research into the reduction of nitro-diol precursors, such as the conversion of bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) to 2-amino-2-bromo-propane-1,3-diol using reagents like tin and hydrochloric acid, highlights alternative synthetic pathways. nveo.org While not a direct synthesis of the title compound, these methods for creating related aminodiols can be adapted and optimized for sustainability and atom economy.

Exploration of Novel Biocatalysts for Amino Diol Transformations

Biocatalysis offers a powerful tool for the synthesis and transformation of aminodiols under mild and selective conditions. The exploration of novel biocatalysts is crucial for expanding the synthetic toolbox available to chemists.

Enzymes such as transaminases and carbonyl reductases are key players in the biocatalytic production of chiral aminodiols. A three-enzyme cascade system, combining a transaminase, a carbonyl reductase, and a glucose dehydrogenase for cofactor regeneration, has been successfully used to convert amino alcohols into enantiopure vicinal 1,2-diols. researchgate.net This approach demonstrates the potential for creating complex stereochemistries with high precision.

D-fructose-6-phosphate aldolase (FSA) variants and imine reductases (IREDs) from metagenomic libraries have also been employed in the stereoselective synthesis of amino-diols and amino-polyols. nih.gov These enzymes facilitate aldol (B89426) additions and reductive aminations, key steps in the construction of the aminodiol scaffold. nih.gov The ability to perform these reactions sequentially in a two-step, one-pot process without intermediate isolation significantly improves the efficiency of the synthesis. nih.gov

The study of enzyme-substrate interactions, as demonstrated with porcine pancreatic lipase and 2-benzylpropane-1,3-diol, is vital for understanding and engineering biocatalysts with improved activity and selectivity for specific aminodiol transformations. biosynth.com

Expansion of the Chiral Pool via Derivatization of this compound

Chiral molecules are of immense importance in pharmaceuticals and materials science. The derivatization of readily available chiral building blocks like this compound is a key strategy for expanding the pool of chiral molecules.

One approach involves the synthesis of new chiral derivatizing reagents. For example, novel reagents have been developed for the enantioseparation of chiral amines and amino acids, which could be applied to resolve racemic mixtures of this compound or its derivatives. researchgate.net

Furthermore, the synthesis of pinane-based 2-amino-1,3-diols showcases the creation of a library of chiral aminodiols from a common terpene starting material. beilstein-journals.org This involves stereoselective aminohydroxylation to form oxazolidin-2-ones, which can then be hydrolyzed and further modified to produce a variety of primary and secondary 2-amino-1,3-diols. beilstein-journals.org Such strategies allow for the generation of diverse chiral scaffolds from a single precursor.

The unique structure of this compound, with its primary amino group and two hydroxyl groups, makes it an ideal candidate for conversion into a variety of functionalized derivatives. These derivatives can serve as chiral ligands, auxiliaries, or synthons in asymmetric synthesis.

Investigation of New Catalytic Applications Beyond Traditional Asymmetric Synthesis

While this compound and its derivatives are valuable in asymmetric synthesis, their catalytic potential extends beyond this traditional role. The functional groups present in the molecule can be exploited in a range of catalytic applications.

For instance, the amino and hydroxyl groups can act as ligands for metal catalysts, potentially leading to novel catalytic systems for reactions such as cross-coupling, hydrogenation, or oxidation. The development of metal-organic frameworks (MOFs) incorporating amino-functionalized ligands demonstrates the potential for these functionalities to create catalytically active materials. frontiersin.orgrsc.org

The compound can also serve as a scaffold for organocatalysts. The chiral backbone can be functionalized with various catalytic moieties to create catalysts for a wide array of organic transformations.

Design of New Functional Materials utilizing the this compound Scaffold

The unique structural and functional characteristics of this compound make it an attractive building block for the design of new functional materials.

One area of exploration is the development of functional polymers. Starting from commercially available 2-amino-1,3-propanediols, a variety of functional cyclic carbonate monomers can be synthesized. rsc.org These monomers can then undergo organo-catalytic ring-opening polymerization to produce well-defined homopolymers and copolymers. rsc.org This approach provides a direct route to functional biodegradable polymers that could have applications in the biomedical field and as environmentally friendly materials. rsc.org

Another promising direction is the incorporation of the this compound scaffold into metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. core.ac.uk The amino and hydroxyl groups of the diol can coordinate with metal ions to form stable and functional MOF structures. frontiersin.orgrsc.org Amino-functionalized MOFs have shown promise in applications such as photocatalytic hydrogen production and selective CO2 adsorption. rsc.orgmdpi.com

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-benzylpropane-1,3-diol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of this compound derivatives can be adapted from methods used for structurally similar amino alcohols, such as reductive amination or multi-step reactions involving brominated intermediates. For example, details a process for synthesizing 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols via reduction of ketones followed by bromination. To optimize yield:

- Use catalysts like triethylsilane for selective reduction ().

- Monitor reaction progress with TLC or HPLC to identify side products.

- Adjust pH during workup to stabilize the amino alcohol moiety ().

Table 1 : Example Reaction Optimization Parameters

| Step | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | Triethylsilane | 25 | 78 | |

| Bromination | HBr/AcOH | 0–5 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm). Compare with databases for amino alcohols ().

- FT-IR : Identify O–H/N–H stretches (3200–3500 cm) and C–N vibrations (1250–1350 cm) ().

- Mass Spectrometry : Confirm molecular weight via HRMS, observing fragmentation patterns consistent with benzyl cleavage ().

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Perform DFT calculations to map potential energy surfaces for reactions like nucleophilic substitution or hydrogen bonding interactions. Use software (e.g., Gaussian, ORCA) to simulate transition states ().

- Analyze steric effects from the benzyl group using molecular docking simulations, which may hinder or direct regioselectivity ().

- Validate predictions with experimental kinetic studies under varied conditions (e.g., solvent polarity, temperature).

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine -NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals caused by diastereomers ().

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in polar solvents (e.g., ethanol/water mixtures) ().

- Dynamic NMR : Use variable-temperature NMR to study conformational exchange in flexible diol moieties ().

Q. How does the benzyl substituent influence the physicochemical stability of this compound under storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies :

- Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC ().

- Identify oxidation products (e.g., benzaldehyde derivatives) using GC-MS ().

- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 3–10) to optimize storage formulations ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.